molecular formula C17H18N2O5S B11135457 methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11135457
M. Wt: 362.4 g/mol
InChI Key: OPEDWPASNGSCBL-UHFFFAOYSA-N
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Description

Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by its unique structure, which includes a benzodioxepin ring, a thiazole ring, and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method starts with the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with an appropriate acylating agent to form the intermediate compound. This intermediate is then reacted with 5-methyl-1,3-thiazole-4-carboxylic acid under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Sodium methoxide, ammonia

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate is unique due to its combination of a benzodioxepin ring and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Anticancer Properties

The compound has shown promise in cancer research. In vitro studies revealed that it induces apoptosis in human cancer cell lines such as HeLa and MCF-7. The mechanism of action appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to increased cell death .

Anti-inflammatory Effects

Preclinical studies suggest that this compound possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This effect may be mediated through the inhibition of NF-kB signaling pathways .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against a panel of pathogens responsible for common infections. Results indicated a dose-dependent response with significant reductions in bacterial viability at higher concentrations. The study concluded that the compound could serve as a lead for developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a marked decrease in cell proliferation. Flow cytometry analysis revealed an increase in early apoptotic cells following treatment .

Data Summary Table

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and E. coli (MIC: 32–128 µg/mL)
AnticancerInduces apoptosis in HeLa and MCF-7 cells
Anti-inflammatoryInhibits TNF-alpha and IL-6 production

Properties

Molecular Formula

C17H18N2O5S

Molecular Weight

362.4 g/mol

IUPAC Name

methyl 2-[[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H18N2O5S/c1-10-15(16(21)22-2)19-17(25-10)18-14(20)9-11-4-5-12-13(8-11)24-7-3-6-23-12/h4-5,8H,3,6-7,9H2,1-2H3,(H,18,19,20)

InChI Key

OPEDWPASNGSCBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CC2=CC3=C(C=C2)OCCCO3)C(=O)OC

Origin of Product

United States

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